molecular formula C17H14Cl3N5OS B12134287 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methy lphenyl)acetamide

2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methy lphenyl)acetamide

Cat. No.: B12134287
M. Wt: 442.7 g/mol
InChI Key: MTBZXNORXGSVCY-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide is an organic compound with a complex structure that includes multiple functional groups such as amino, dichlorophenyl, triazolylthio, and chloromethylphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step often involves a substitution reaction where a dichlorophenyl group is introduced to the triazole ring.

    Thioether Formation:

    Final Coupling: The final step involves coupling the triazole-thioether intermediate with the chloromethylphenyl acetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors to improve reaction efficiency and control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong

Properties

Molecular Formula

C17H14Cl3N5OS

Molecular Weight

442.7 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C17H14Cl3N5OS/c1-9-2-3-11(19)7-14(9)22-15(26)8-27-17-24-23-16(25(17)21)12-5-4-10(18)6-13(12)20/h2-7H,8,21H2,1H3,(H,22,26)

InChI Key

MTBZXNORXGSVCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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